5-Hydroxy-1H-indazole-3-carbaldehyde

Descripción general

Descripción

“5-Hydroxy-1H-indazole-3-carbaldehyde” is a chemical compound . Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

Synthesis Analysis

The synthesis of 1H-indazoles involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A general access to this motif is based on the nitrosation of indoles in a slightly acidic environment .

Molecular Structure Analysis

Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs .

Chemical Reactions Analysis

The Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate forms the adduct product, followed by dehydration to give heterodiene, which is reacted by the Michael-type reaction, then cyclization reaction and tautomerization to afford pyrazolo .

Aplicaciones Científicas De Investigación

Multicomponent Reactions (MCRs)

5-Hydroxy-1H-indazole-3-carbaldehyde: is a valuable precursor in multicomponent reactions (MCRs) . MCRs are sustainable strategies that allow for the creation of complex molecules through the combination of three or more reactants . This compound, due to its reactive aldehyde group, can participate in various MCRs to synthesize biologically active structures, including diverse heterocyclic derivatives like carbazole, triazole, and pyrazole .

Synthesis of Biologically Active Compounds

The indazole nucleus is integral to many natural products and pharmaceuticals. 5-Hydroxy-1H-indazole-3-carbaldehyde serves as an efficient chemical precursor for generating structures with significant biological activities. These activities include antioxidant, antibiotic, anti-inflammatory, and antimicrobial properties .

Anticancer Applications

Indazole derivatives, including 5-Hydroxy-1H-indazole-3-carbaldehyde , have shown potential in anticancer applications. They are used to synthesize compounds that can act as protein kinase inhibitors, which are crucial in the development of cancer therapies .

Antihyperglycemic Activity

The compound has applications in the synthesis of molecules with antihyperglycemic properties. This is particularly relevant for the development of new treatments for conditions like diabetes, where regulation of blood sugar levels is essential .

Anti-HIV Activity

Research has indicated that indazole derivatives can be effective against HIV5-Hydroxy-1H-indazole-3-carbaldehyde could be used to create compounds that inhibit the virus, contributing to the development of anti-HIV medications .

Development of Natural Product Analogs

The structure of 5-Hydroxy-1H-indazole-3-carbaldehyde is similar to that found in many alkaloids and natural products. It can be used to synthesize analogs of these compounds, which may have various therapeutic and biological applications .

Green Chemistry Applications

Due to the compound’s role in MCRs, it supports the principles of green chemistry by minimizing the use of solvents and energy in the synthesis process. This makes it an environmentally friendly option for creating complex molecules .

Novel Drug Discovery

The versatility of 5-Hydroxy-1H-indazole-3-carbaldehyde in synthesizing a wide range of biologically active molecules makes it a valuable tool in novel drug discovery. Its use can lead to the development of new drugs with improved efficacy and safety profiles .

Safety and Hazards

The safety data sheet for a similar compound, 1H-Indazole-3-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another similar compound, 5-Hydroxy-1H-indazole, has hazard statements indicating it is harmful if swallowed and causes serious eye damage .

Direcciones Futuras

Indazole derivatives are drawing more attention in medicinal chemistry, particularly for the design of kinase inhibitors . They are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Thus, the future directions of “5-Hydroxy-1H-indazole-3-carbaldehyde” could involve further exploration of its potential in medicinal chemistry and drug development.

Mecanismo De Acción

Target of Action

5-Hydroxy-1H-indazole-3-carbaldehyde, also known as 5-Hydroxy-3-(1H)indazole carboxaldehyde, is a derivative of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules . .

Mode of Action

It’s known that indole derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . They are involved in multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . The application of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .

Result of Action

It’s known that indole derivatives, including this compound, show various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

It’s known that the synthesis of indole derivatives is subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .

Propiedades

IUPAC Name |

5-hydroxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-8-6-3-5(12)1-2-7(6)9-10-8/h1-4,12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEHFSVJKJQICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434071 | |

| Record name | 5-Hydroxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1H-indazole-3-carbaldehyde | |

CAS RN |

882803-11-4 | |

| Record name | 5-Hydroxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

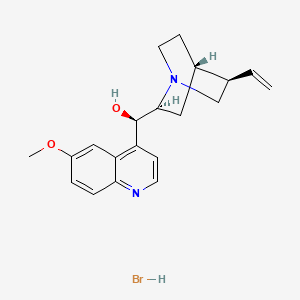

![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)

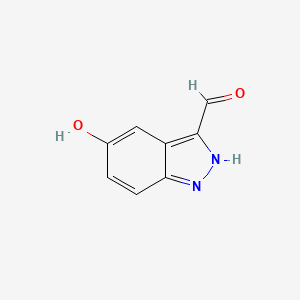

![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)

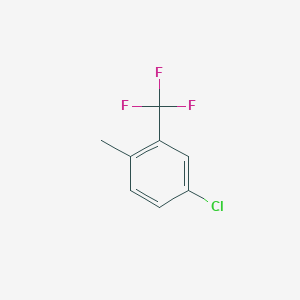

![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)

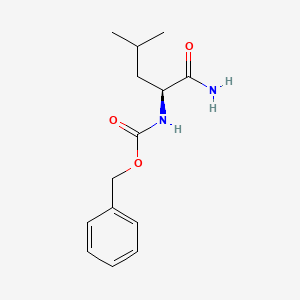

![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)